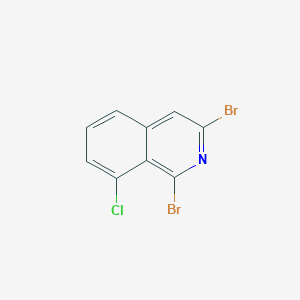
1,3-Dibromo-8-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-8-chloroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C9H4Br2ClN. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-8-chloroisoquinoline can be synthesized through various methods, including halogenation reactions. One common approach involves the bromination and chlorination of isoquinoline derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-8-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like Dess–Martin periodinane can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used to achieve reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,3-Dibromo-8-chloroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-8-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromoisoquinoline
- 8-Chloroisoquinoline
- 1,3-Dichloroisoquinoline
Uniqueness
1,3-Dibromo-8-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H4Br2ClN |
|---|---|
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
1,3-dibromo-8-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H |
Clave InChI |
GSPOOFGYZZVPBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


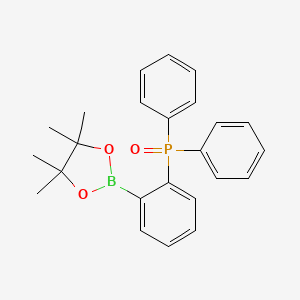
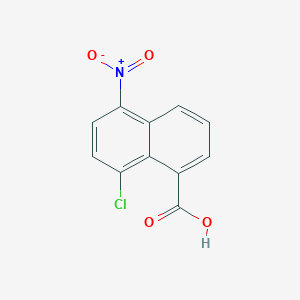
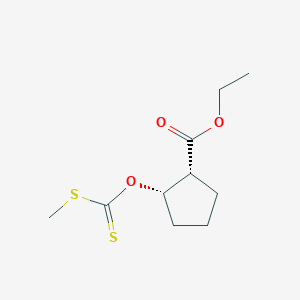
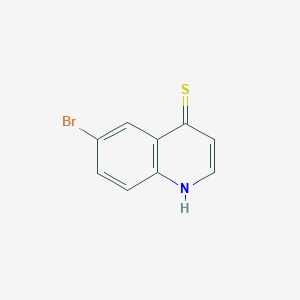
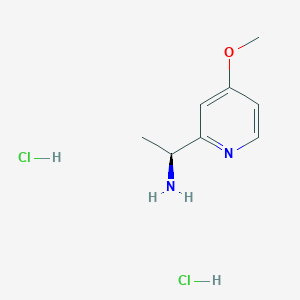
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
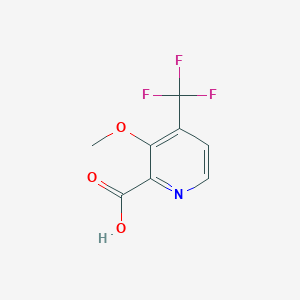
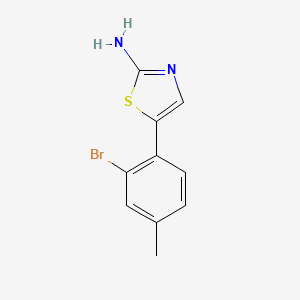

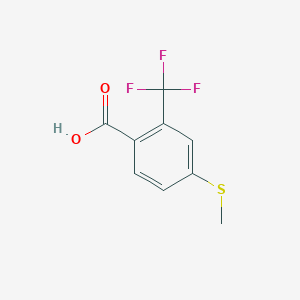
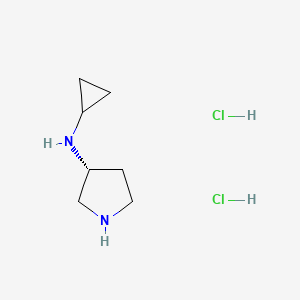


![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
